Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TM-9 is a novel multi-function inhibitor for the treatment of Alzheimer's disease (AD). TM-9 exhibits potent and balanced inhibitory activities against ChE and MAO-B.
MC-205 is a new transcriptional up-regulator and a natural fungal metabolite with antiproliferative activity against cancer cell lines. Expression of the luciferase activity was activated ca. 2-, 4-, and 6-fold by 1, 10, and 100 microM TMC-205, respectively. TMC-205 activated the transcriptional activity in a manner dependent on the presence of the enhancer element of SV40 in its promoter region.
TM608 is a potent and selectiv c-MET inhibitor which targets Mitochondrial and Kills Erlotinib-Resistant Lung Cancer Cells. TM608 is the first TPP-TKI conjugate, can rapidly accumulates in mitochondria and suppresses the activation of MET in high MET expressing, erlotinib-resistant HCC827B cells (total cell lysates and mitochondrial fractions). TM608 was as potent and apoptogenic as PHA665752 in abrogating NSCLC cell viability. Directed accessibility to the mitochondria as afforded by a targeting moiety like TPP could conceivably compensate for deficient activity if uptake is rapid, cumulative, and selective.
TMC-310911 (also known as ASC-09) is a novel investigational protease inhibitor (PI). TMC-310911 belongs together with darunavir, brecanavir, GS-8374 and GRL-98065 to the inhibitors of the HIV protease from the group of the bistrahydrofurans. TMC-310911 is being investigated for use in HIV-1 infections. In vitro it inhibits the replication of various isolates of HIV-1 (EC50 = 2.2 to 14 nm). TMC-310911 has shown marked activity against a variety of HIV-1 strains, including multi-PI-resistant strains, and may be less likely to generate resistance, making it a potentially desirable therapy for both treatment-naive and PI-experienced patients. TMC-310911 is characterized as having a broader in vitro resistance profile than that of currently approved PIs, including darunavir. In a recent study to identify therapeutic options for COVID-19, TMC-310911 showed highly favorably free binding energies with all tested target proteins for drug repositioning.
TMC353121 is a a respiratory syncytial virus (RSV) fusion inhibitor as a candidate to treat human respiratory syncytial virus infection. TMC353121 exerted dose-dependent antiviral effect ranging from full inhibition to absence of antiviral activity, in a preclinical model highly permissive for RSV replication. Human respiratory syncytial virus (hRSV) is a significant cause of respiratory illness in at-risk pediatric patients, immunocompromised adults and the elderly.
TMC647055 is a potent HCV NS5B polymerase inhibitor potentially for the treatment of HCV infection. TMC647055 has nanomolar cellular potency (EC(50) of 82 nM) with minimal associated cell toxicity (CC(50)>20 μM) and promising pharmacokinetic profiles in rats and dogs. TMC647055 showed promising in vitro biochemical, kinetic, and virological profile that is currently undergoing clinical evaluation. TMC647055 is currently being evaluated in the clinic.
TMCB is a dual inhibitor of casein kinase 2 (CK2) and ERK8 (IC50 = 0.5 µM for both). It also binds to Pim-1, HIPK2, and DYRK1A (Kis = 8.65, 15.25, and 11.9 µM, respectively) and inhibits greater than 50% of the activity of five kinases, including CK2, ERK8, and DYRK2, in a panel of 78 kinases at 10 µM. TMCB induces apoptosis in Jurkat cells when used at concentrations ranging from 10 to 50 µM. TMCB is a dual inhibitor of casein kinase 2 (CK2) and ERK8. It also binds to Pim-1, HIPK2, and DYRK1A. TMCB induces apoptosis in Jurkat cells when used at concentrations ranging from 10 to 50 µM.